N,N-dibenzylpyrrolidin-3-amine N,N-dibenzylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15745733
InChI: InChI=1S/C18H22N2/c1-3-7-16(8-4-1)14-20(18-11-12-19-13-18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
SMILES:
Molecular Formula: C18H22N2
Molecular Weight: 266.4 g/mol

N,N-dibenzylpyrrolidin-3-amine

CAS No.:

Cat. No.: VC15745733

Molecular Formula: C18H22N2

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-dibenzylpyrrolidin-3-amine -

Specification

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
IUPAC Name N,N-dibenzylpyrrolidin-3-amine
Standard InChI InChI=1S/C18H22N2/c1-3-7-16(8-4-1)14-20(18-11-12-19-13-18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
Standard InChI Key RSBBPYMMUAWQSI-UHFFFAOYSA-N
Canonical SMILES C1CNCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

N,N-Dibenzylpyrrolidin-3-amine (IUPAC name: N-benzyl-N-(pyrrolidin-3-ylmethyl)benzenemethanamine) is a chiral amine with a molecular formula of C₁₈H₂₄N₂ and a molecular weight of 268.40 g/mol. Its structure comprises a pyrrolidine ring substituted at the 3-position with an amine group, which is further functionalized with two benzyl moieties. The compound’s stereochemistry and aromatic substituents are critical for its interactions with biological targets, as evidenced by studies on analogous N-benzylpyrrolidine derivatives .

Key Physicochemical Properties

  • Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, DMSO) but limited aqueous solubility due to hydrophobic benzyl groups.

  • Melting Point: Estimated range: 120–140°C (based on structurally related compounds).

  • Chirality: The 3-position amine creates a chiral center, necessitating enantioselective synthesis for therapeutic applications.

Synthesis and Optimization

Synthetic Routes

The synthesis of N,N-dibenzylpyrrolidin-3-amine typically involves a two-step alkylation strategy:

  • Mono-Benzylation: Pyrrolidin-3-amine reacts with benzyl bromide in the presence of a base (e.g., K₂CO₃) to yield N-benzylpyrrolidin-3-amine.

  • Di-Benzylation: The intermediate undergoes a second alkylation with benzyl bromide under elevated temperatures (60–80°C) in a solvent such as DMF or THF .

Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1Benzyl bromide, K₂CO₃, DMF, 60°C7595%
2Benzyl bromide, NaH, THF, 80°C6592%

Purification is achieved via column chromatography or recrystallization, with final compounds characterized by ¹H/¹³C NMR, FT-IR, and ESI-MS .

Industrial-Scale Production

Continuous flow reactors are employed for large-scale synthesis, enhancing reaction efficiency and reproducibility. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure >98% purity for pharmaceutical applications .

Pharmacological Profile

Neuroprotective Mechanisms

  • Antioxidant Activity: N-Benzylpyrrolidine derivatives reduce oxidative stress in SH-SY5Y neuronal cells, with viability improvements of 71.5–90.9% at 10 µM .

  • Blood-Brain Barrier (BBB) Permeability: Analogous compounds exhibit BBB penetration (PAMPA-BBB Pe > 6.0 × 10⁻⁶ cm/s), suggesting favorable CNS bioavailability .

Comparative Analysis with Clinical Agents

Donepezil vs. N,N-Dibenzylpyrrolidin-3-amine

ParameterDonepezilN,N-Dibenzylpyrrolidin-3-amine Analogs
TargetAChEAChE, BACE-1, Aβ aggregation
IC₅₀ (AChE)0.008 µM0.12–0.15 µM
Multitarget CapabilityNoYes
BBB PermeabilityHighModerate-High

The dual targeting capability of N,N-dibenzylpyrrolidin-3-amine analogs positions them as superior candidates for addressing AD’s multifactorial pathology compared to single-target drugs like donepezil .

Future Directions

  • In Vivo Efficacy Studies: Validate neuroprotective effects in transgenic AD models.

  • Structural Optimization: Introduce polar substituents to improve aqueous solubility and reduce off-target effects.

  • Therapeutic Expansion: Explore applications in Parkinson’s disease and antimicrobial therapy.

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